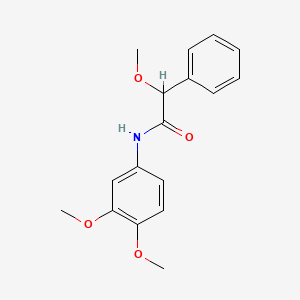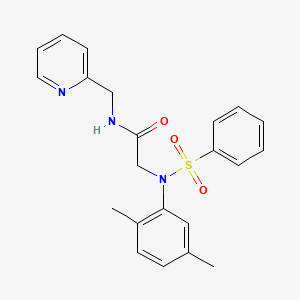
2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)propanamide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)propanamide, commonly known as nitrofen, is an herbicide that has been widely used in agriculture to control weeds. It belongs to the chemical family of chloroacetanilides and has been found to be effective against a broad range of weeds. Nitrofen has also been used in scientific research as a tool to study the mechanism of action of herbicides.
Mecanismo De Acción
The mechanism of action of nitrofen involves the inhibition of the photosynthesis process in plants. Nitrofen disrupts the electron transport chain by binding to the QB site of the photosystem II complex. This binding prevents the transfer of electrons from the QA site to the QB site, leading to the accumulation of reactive oxygen species and eventually cell death.
Biochemical and physiological effects:
Nitrofen has been found to have both biochemical and physiological effects on plants. Biochemically, nitrofen inhibits the photosynthesis process by disrupting the electron transport chain. Physiologically, nitrofen causes chlorosis and necrosis in plants, leading to reduced growth and ultimately death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrofen has several advantages as a tool for scientific research. It is a potent herbicide that is effective against a broad range of weeds, making it a useful tool for studying the mechanism of action of herbicides. Nitrofen is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of nitrofen in lab experiments. It is toxic to both plants and animals, and therefore requires careful handling. Additionally, its use is restricted in some countries due to concerns about its environmental impact.
Direcciones Futuras
There are several future directions for research on nitrofen. One area of interest is the development of new herbicides that are more effective and less toxic than nitrofen. Another area of interest is the development of new methods for studying the mechanism of action of herbicides, such as the use of molecular modeling and simulation techniques. Finally, there is a need for further research on the environmental impact of nitrofen and other herbicides, particularly in terms of their effects on non-target organisms and ecosystems.
Conclusion:
In conclusion, nitrofen is a potent herbicide that has been widely used in agriculture to control weeds. It has also been used in scientific research as a tool to study the mechanism of action of herbicides. Nitrofen inhibits the photosynthesis process in plants by disrupting the electron transport chain, leading to the accumulation of reactive oxygen species and ultimately cell death. While nitrofen has several advantages as a tool for scientific research, there are also some limitations to its use. Future research on nitrofen and other herbicides is needed to develop new, more effective and less toxic herbicides, and to better understand their environmental impact.
Aplicaciones Científicas De Investigación
Nitrofen has been used in scientific research to study the mechanism of action of herbicides. It has been found to inhibit the photosynthesis process in plants by disrupting the electron transport chain. This inhibition leads to the accumulation of reactive oxygen species, which ultimately results in cell death.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-14-6-5-10(16)7-13(14)17)15(20)18-11-3-2-4-12(8-11)19(21)22/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISVCZVQXKYXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3938909.png)
![1-(4-bromophenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B3938912.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methylbenzamide](/img/structure/B3938921.png)


![6-tert-butyl-2-[(trifluoroacetyl)amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938952.png)
![3-({methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}methyl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3938960.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}methanesulfonamide](/img/structure/B3938975.png)
![8-(4-fluorophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3938978.png)
![2-(1-adamantyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}acetamide](/img/structure/B3938983.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3939002.png)

![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3939021.png)